molecular formula C18H21NO4S B12563506 Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]- CAS No. 143217-15-6

Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-

Cat. No.: B12563506
CAS No.: 143217-15-6
M. Wt: 347.4 g/mol
InChI Key: IURJPPNZCOOBTB-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]- is a complex organic compound that belongs to the class of amides. This compound is characterized by its benzene ring, acetamide group, and additional functional groups that contribute to its unique chemical properties. It is used in various scientific research applications due to its specific reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]- typically involves multiple steps, including the formation of the benzeneacetamide core and the introduction of the methylsulfonyl group. Common synthetic routes may include:

    Formation of Benzeneacetamide Core: This step involves the reaction of benzene with acetic anhydride in the presence of a catalyst to form benzeneacetamide.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]- has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetamide: A simpler analog without the additional functional groups.

    N-(1-methyl-2-phenylethyl)acetamide: Lacks the methylsulfonyl group.

    N-(methylsulfonyl)benzeneacetamide: Lacks the 1-methyl-2-phenylethyl group.

Properties

CAS No.

143217-15-6

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

[(2-phenylacetyl)-(1-phenylpropan-2-yl)amino] methanesulfonate

InChI

InChI=1S/C18H21NO4S/c1-15(13-16-9-5-3-6-10-16)19(23-24(2,21)22)18(20)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

IURJPPNZCOOBTB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C(=O)CC2=CC=CC=C2)OS(=O)(=O)C

Origin of Product

United States

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